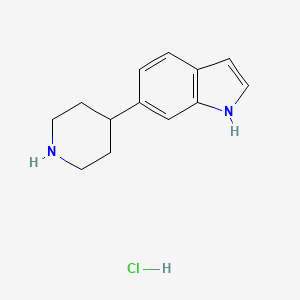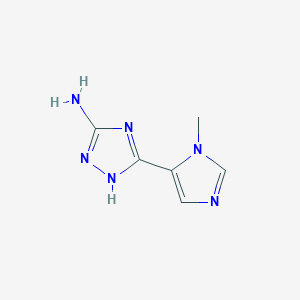![molecular formula C12H13ClO2 B13682088 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682088.png)
3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11ClO.
Vorbereitungsmethoden
The synthesis of 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the chlorination of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide can replace the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing gene expression and cellular proliferation . The pathways involved include the activation or inhibition of transcription factors and signaling cascades that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds such as:
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar in structure but lacks the methoxy group, which may affect its reactivity and applications .
- 6,7-Dihydro-5H-benzo 7annulene compounds : These compounds are used as selective estrogen receptor degraders for treating cancer, highlighting the potential therapeutic applications of benzoannulenes .
The uniqueness of 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13ClO2 |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
3-chloro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13ClO2/c1-15-12-6-8-4-2-3-5-11(14)9(8)7-10(12)13/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
OBVAPNOGNSAGNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCCCC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)


![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)



